molecular formula C13H13BrClN B14775391 1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile

1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile

Cat. No.: B14775391
M. Wt: 298.60 g/mol
InChI Key: BAWZXYJQGBYEKQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to a cyclohexane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile typically involves the reaction of 4-bromo-2-chlorobenzonitrile with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylcyclohexanecarbonitriles.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenyl isocyanate
  • 4-Bromo-2-chlorophenyl ethylamine
  • 4-Bromo-2-chlorophenyl acetic acid

Uniqueness

1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its cyclohexane ring and nitrile group further contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H13BrClN/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

BAWZXYJQGBYEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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